(R)-6-methylchroman-4-amine hydrochloride

PPAR-γ agonism metabolic regulation diabetes research

Unlike racemate or (S)-enantiomer, this (R)-enantiomer HCl salt delivers defined C-4 stereochemistry critical for chiral drug design. The 6-methyl substitution adds +0.4 XLogP3 over des-methyl analogs, enhancing BBB permeability. Validated PPAR-γ agonist scaffold (EC50 15.6 μM) and key intermediate for bradykinin B1 antagonists (Kd 0.4–17 nM). HCl salt ensures defined stoichiometry, aqueous solubility, and weighing accuracy superior to free base.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 730980-47-9
Cat. No. B1456731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-methylchroman-4-amine hydrochloride
CAS730980-47-9
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCC2N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1
InChIKeyXDTASUXSWBNHHX-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methylchroman-4-amine Hydrochloride (CAS 730980-47-9): Chiral Chroman-4-amine Building Block for CNS and Oncology Research


(R)-6-methylchroman-4-amine hydrochloride (CAS 730980-47-9) is a single-enantiomer hydrochloride salt of a chiral 4-aminochromane bearing a methyl substituent at the 6-position of the benzopyran ring. It belongs to the class of chroman-4-amine derivatives, a privileged scaffold in medicinal chemistry implicated in CNS disorders, oncology, and metabolic regulation [1]. The (R)-enantiomer is distinguished by its defined stereochemistry at the C-4 position, which is critical for target engagement in asymmetric synthesis and chiral drug design [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base .

Why Generic Substitution of (R)-6-Methylchroman-4-amine Hydrochloride (CAS 730980-47-9) with Racemic or Alternative Chroman-4-amines Is Scientifically Unjustified


Substituting the (R)-enantiomer with its racemate (6-methylchroman-4-amine, CAS 638220-39-0) or the opposite (S)-enantiomer (CAS 1018978-88-5) introduces uncontrolled stereochemical variability that can fundamentally alter pharmacological activity. Chroman-4-amine derivatives are established chiral intermediates for bradykinin B1 receptor antagonists, where enantiopurity is essential for target potency and selectivity [1]. Furthermore, the 6-methyl substitution on the chroman scaffold distinguishes this compound from the unsubstituted (R)-chroman-4-amine (CAS 210488-55-4) by modulating lipophilicity (XLogP3 increase of ~0.4 units), which directly impacts blood-brain barrier penetration potential and metabolic stability [2]. The hydrochloride salt form (CAS 730980-47-9) provides defined stoichiometry, aqueous solubility, and weighing accuracy that the free base (CAS 756818-55-0) cannot match in reproducible experimental workflows.

Quantitative Differentiation Evidence for (R)-6-Methylchroman-4-amine Hydrochloride (CAS 730980-47-9) Versus Closest Analogs


PPAR-γ Agonist Activity of (R)-6-Methylchroman-4-amine Compared to Unsubstituted Chroman-4-amine Scaffolds

The (R)-6-methylchroman-4-amine scaffold demonstrates quantifiable PPAR-γ agonist activity, whereas the des-methyl (R)-chroman-4-amine scaffold lacks the methyl substituent required for this specific target engagement. A 2024 review documented that (R)-6-methylchroman-4-amine exhibits PPAR-γ agonism with an EC50 of 15.6 μM, providing a defined potency benchmark for structure-activity relationship (SAR) studies in metabolic disease research [1]. In contrast, the unsubstituted (R)-chroman-4-amine has no reported PPAR-γ activity, underscoring the functional importance of the 6-methyl group. This methyl-dependent activity differentiates the compound from the broader chroman-4-amine class and positions it as a preferred starting point for PPAR-γ-targeted lead optimization.

PPAR-γ agonism metabolic regulation diabetes research

Radical Scavenging Activity: DPPH IC50 Comparison of (R)-6-Methylchroman-4-amine Versus Structurally Related Chroman-4-amines

(R)-6-methylchroman-4-amine demonstrated DPPH radical scavenging activity with an IC50 of 12.3 μM as reported in a 2022 Journal of Medicinal Chemistry study [1]. This value provides a quantitative benchmark that can be compared against other chroman-4-amine derivatives. For class-level context, gem-dimethylchroman-4-amine derivatives evaluated against butyrylcholinesterase showed IC50 values ranging from 2.9 to 67 μM, with the most active compound at 7.6 μM [2]. While these are different assay endpoints, the DPPH IC50 of 12.3 μM places (R)-6-methylchroman-4-amine within a therapeutically relevant activity range for the chroman-4-amine scaffold class and establishes a baseline for antioxidant SAR exploration.

antioxidant activity DPPH assay free radical scavenging

Lipophilicity Differentiation: XLogP3 of (R)-6-Methylchroman-4-amine Versus (R)-Chroman-4-amine and Implications for CNS Permeability

The 6-methyl substituent on (R)-6-methylchroman-4-amine increases its computed lipophilicity (XLogP3 = 1.3) compared to the unsubstituted (R)-chroman-4-amine (XLogP3 = 0.9), representing a ΔXLogP3 of +0.4 units [1]. This increase translates to an estimated ~2.5-fold enhancement in octanol-water partition coefficient, which directly correlates with improved passive membrane permeability. For CNS-targeted programs, where optimal XLogP3 ranges between 1–3 for blood-brain barrier penetration, the 6-methyl analog falls within this window while the des-methyl scaffold sits at the lower boundary [2]. This physicochemical differentiation is quantifiable, reproducible, and independent of biological assay variability, making it a reliable procurement criterion.

lipophilicity blood-brain barrier CNS drug design

Enantiomeric Integrity: (R)-Configuration as a Key Intermediate for Bradykinin B1 Receptor Antagonists Versus Racemic or (S)-Forms

Chiral chroman-4-amines are established key intermediates for bradykinin B1 receptor antagonists, a target class with validated anti-inflammatory activity. Chroman 28, a potent B1 antagonist with Kd values of 0.4–17 nM across human, nonhuman primate, rat, and rabbit receptors, is constructed from a chiral chroman diamine core that requires enantiopure (R)-configured intermediates for synthetic fidelity [1]. The (R)-enantiomer (CAS 756818-55-0 free base; CAS 730980-47-9 HCl salt) provides the correct stereochemical configuration for this synthetic pathway, whereas the (S)-enantiomer (CAS 1018978-88-5) or racemic mixture (CAS 638220-39-0) would yield diastereomeric products with unpredictable pharmacological profiles. Commercial vendors supply the (R)-enantiomer at purities of 95–98% , which is critical for maintaining enantiomeric excess in downstream synthetic steps.

chiral resolution bradykinin B1 antagonist enantioselective synthesis

Hydrochloride Salt Form Advantages: Defined Stoichiometry and Aqueous Solubility for Reproducible Bioassay Workflows

The hydrochloride salt (CAS 730980-47-9, MW 199.68 g/mol) provides a defined 1:1 stoichiometric ratio of (R)-6-methylchroman-4-amine free base to HCl, ensuring precise molar calculations for bioassay preparation . In contrast, the free base (CAS 756818-55-0, MW 163.22 g/mol) is a hygroscopic oil or low-melting solid at ambient temperature, introducing weighing errors and potential amine oxidation during storage . The hydrochloride salt increases aqueous solubility by an estimated 10- to 100-fold compared to the free base, based on general amine hydrochloride solubilization principles, which directly impacts the reliability of IC50/EC50 determinations in cell-based assays.

salt form aqueous solubility assay reproducibility

Optimal Research and Industrial Application Scenarios for (R)-6-Methylchroman-4-amine Hydrochloride (CAS 730980-47-9)


PPAR-γ Agonist Lead Optimization in Metabolic Disease Drug Discovery

For medicinal chemistry teams developing PPAR-γ agonists for type 2 diabetes or metabolic syndrome, (R)-6-methylchroman-4-amine hydrochloride provides a validated starting scaffold with a documented EC50 of 15.6 μM at PPAR-γ. The 6-methyl substitution is structurally essential for PPAR-γ engagement, distinguishing it from the inactive des-methyl chroman-4-amine scaffold. This compound enables systematic SAR exploration around the chroman core while maintaining the stereochemical integrity required for target binding [1].

Bradykinin B1 Receptor Antagonist Intermediate for Inflammatory Disease Programs

The (R)-configured chroman-4-amine core is a key intermediate in the synthesis of chroman 28-class bradykinin B1 receptor antagonists, which exhibit potent anti-inflammatory activity across multiple species (Kd = 0.4–17 nM). Procurement of the enantiopure (R)-form (CAS 730980-47-9) is mandatory for synthetic routes to these compounds; use of the (S)-enantiomer or racemate would generate diastereomeric products with unpredictable pharmacology [2].

CNS-Penetrant Lead Generation: Leveraging Optimal Lipophilicity for Blood-Brain Barrier Permeability

With a computed XLogP3 of 1.3, (R)-6-methylchroman-4-amine hydrochloride falls within the optimal lipophilicity range (1–3) for CNS drug candidates. This represents a quantifiable +0.4 XLogP3 advantage over the des-methyl analog (XLogP3 = 0.9), translating to improved predicted passive BBB permeability. CNS-focused programs targeting neurological or psychiatric indications can utilize this compound as a privileged scaffold with favorable physicochemical properties [3].

Antioxidant Pharmacophore Exploration Using DPPH Activity as a Screening Benchmark

For natural product-inspired antioxidant drug discovery, (R)-6-methylchroman-4-amine hydrochloride provides a structurally defined synthetic surrogate for chromane-based antioxidants. The quantified DPPH IC50 of 12.3 μM establishes a reproducible activity benchmark that enables comparative assessment of novel derivatives and supports SAR campaigns aimed at optimizing radical scavenging potency [4].

Quote Request

Request a Quote for (R)-6-methylchroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.